Cas no 121268-17-5 (Alendronate sodium hydrate)

Alendronate sodium hydrate is an effective bisphosphonate compound used in the treatment of osteoporosis and Paget's disease. Its key advantages include potent inhibition of bone resorption, resulting in increased bone density and reduced risk of fractures. It exhibits rapid absorption and high affinity for bone tissue.
Alendronate sodium hydrate structure
Alendronate sodium hydrate structure
Product name:Alendronate sodium hydrate
CAS No:121268-17-5
MF:C4H18NNaO10P2
Molecular Weight:325.1237
MDL:MFCD01748233
CID:63551
PubChem ID:24724391

Alendronate sodium hydrate 化学的及び物理的性質

名前と識別子

    • ALENDRONATE SODIUM
    • Mandeloel
    • fosamax
    • monosodium alendronate
    • alendronic acid monosodium salt
    • fosalan
    • alendros
    • bifosa
    • neobon
    • osteovan
    • Alendronate Sodium Trihydrate
    • 4-AMINO-1-HYDROXY-1-PHOSPHONOBUTYL PHOSPHONIC ACID,MONOSODIUM
    • Alendronate (sodium hydrate)
    • Alendronate monosodium trihydrate
    • Alendronic Acid Monosodium Salt Trihydrate
    • (4-Amino-1-hydroxy-1-phosphonobutyl)phosphonic Acid Monosodium Salt Trihydrate
    • 4-amino-1-hydroxy-1-phosphonobutyl phosphonic acid,monosodium MK-217
    • 4-amino-1-hydroxy-1-phosphonobutyl phosphonic acid,monosodium,Alendronate sodium trihydrate
    • 4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid monosodium salt
    • Alendronate
    • Alendronate monosod
    • G-704650 Adronat
    • MK 217
    • Monosodium (4-Amino-1-hydroxy-1-phosphonobutyl)phosphonate Trihydrate
    • EPM-304H
    • MK-217
    • ADRONAT
    • Fosamsx
    • G-704650
    • 4-amino-1-hydroxy-1-phosphonobutyl phosphonic acid, monosodium
    • Alendronate sodium hydrate
    • Elandor
    • Dronal
    • Alendronate, Sodium Salt
    • Sodium alendronate hydrate
    • Alendronate sodium [USAN]
    • 2UY4M2U3RA
    • Monosodium (4-amino-1-hydroxybutylidene)bisphosphonate trihydrate
    • SODIUM ALENDRONATE TRIHYDRATE
    • Sodium alendronate
    • AK117569
    • Aminohydroxybutylidene biphosphonate monosodium salt trihydrate
    • Sodium trihydro
    • NCGC00263967-02
    • (4-amino-1-hydroxybutylidene) bisphosphonic acid monosodium salt trihydrate.
    • UNII-4988K7X26P
    • DS-2820
    • 4-Amino-1-hydroxy-1-phosphonobutyl phosphonic acid monosodium trihydrate
    • Arendal
    • Alendronate sodium [USAN:USP]
    • Alendronate (as sodium)
    • Alend
    • Alendronate sodium (USP)
    • BCP22746
    • ALENDRONIC ACID (AS ALENDRONATE SODIUM)
    • ALENDRONATE SODIUM HYDRATE [JAN]
    • Alendronate (Fosamax)
    • ALENDRONATE SODIUM COMPONENT OF FOSAMAX PLUS D
    • Alendronate sodium tablet
    • 129318-43-0 (anhyd.)
    • ALENDRONATE SODIUM TRIHYDRATE [EMA EPAR]
    • ALENDRONIC ACID MONOSODIUM SALT TRIHYDRATE [MI]
    • NSC 722597
    • AB09896
    • Indrol
    • ALENDRONATE SODIUM (USP MONOGRAPH)
    • ALENDRONATE SODIUM (USP-RS)
    • NCGC00096054-03
    • DTXSID70904501
    • A804705
    • UNII-2UY4M2U3RA
    • ALENDRONATE SODIUM [USP-RS]
    • Q27105722
    • Alendronate sodium trihydrate, >=97% (NMR), powder
    • CHEBI:2566
    • AKOS016010492
    • Q-200606
    • AC-8070
    • Sodium alendronate for system suitability
    • FT-0601586
    • Fosamax (TN)
    • ALENDRONATE SODIUM [ORANGE BOOK]
    • ALENDRONATE SODIUM [USP MONOGRAPH]
    • Sodium alendronate trihydrate, European Pharmacopoeia (EP) Reference Standard
    • MFCD01748233
    • DCSBSVSZJRSITC-UHFFFAOYSA-M
    • sodium hydrogen (4-amino-1-hydroxy-1-phosphonobutyl)phosphonate trihydrate
    • Alendronatemonosodiumtrihydrate
    • AKOS015960820
    • FOSAMAX PLUS D COMPONENT ALENDRONATE SODIUM
    • sodium trihydrogen 4-amino-1-hydroxybutylidenediphosphonate trihydrate
    • ALENDRONATE MONOSODIUM SALT TRIHYDRATE
    • sodium trihydrate hydrogen (4-amino-1-hydroxy-1-phosphonobutyl)phosphonate
    • NSC-722597
    • BA164144
    • NSC-758931
    • SODIUM ALENDRONATE TRIHYDRATE (EP MONOGRAPH)
    • Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt, trihydrate
    • sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate
    • DTXCID501333649
    • DTXSID7047801
    • Alendronate Sodium, Pharmaceutical Secondary Standard; Certified Reference Material
    • PHOSPHONIC ACID, P,P'-(4-AMINO-1-HYDROXYBUTYLIDENE)BIS-, SODIUM SALT (1:1)
    • ALENDRONATE SODIUM [WHO-DD]
    • 121268-17-5
    • Alendronate sodium, United States Pharmacopeia (USP) Reference Standard
    • Binosto (TN)
    • SODIUM ALENDRONATE TRIHYDRATE [EP MONOGRAPH]
    • CAS-121268-17-5
    • Adrovance
    • CHEMBL2367465
    • Vantavo
    • G-704,650
    • C90614
    • Tox21_111553_1
    • NSC 758931
    • NS00078740
    • D00939
    • DTXCID5027778
    • Sodium trihydrogen (4-amino-1-hydroxybutylidene)diphosphonate, trihydrate
    • SY070842
    • ALENDRONATE SODIUM SALT TRIHYDRATE
    • SODIUM ALENDRONATE ANHYDROUS
    • Sodium;(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid
    • Tox21_111553
    • Alendronate sodium hydrate (JP17)
    • Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt
    • (4-Amino-1-hydroxybutylidene)bisphosphonic acid monosodium salt
    • MDL: MFCD01748233
    • インチ: 1S/C4H13NO7P2.Na.3H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;3*1H2/q;+1;;;/p-1
    • InChIKey: DCSBSVSZJRSITC-UHFFFAOYSA-M
    • SMILES: P(C(C([H])([H])C([H])([H])C([H])([H])N([H])[H])(O[H])P(=O)(O[H])O[H])(=O)(O[H])[O-].[Na+].O([H])[H].O([H])[H].O([H])[H]

計算された属性

  • 精确分子量: 325.03000
  • 同位素质量: 325.03
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 氢键受体数量: 11
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 293
  • 共价键单元数量: 5
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 167

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: 1.8570
  • ゆうかいてん: 245 ºC
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • Solubility: water, double-distilled: 10 mg/mL
  • すいようせい: Soluble in water at 10mg/ml
  • 稳定性: Store in freezer
  • PSA: 211.45000
  • LogP: -0.32760
  • じょうきあつ: No data available
  • Merck: 229

Alendronate sodium hydrate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H302
  • Warning Statement: P301+P312+P330
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S26; S36
  • RTECS号:SZ6523500
  • 危険物標識: Xn
  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R22; R36/37/38

Alendronate sodium hydrate 税関データ

  • 税関コード:29310095

Alendronate sodium hydrate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1607609567-1g
Alendronate sodium hydrate
121268-17-5 97%
1g
¥ 31.1 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070077-1g
Alendronate (sodium hydrate)
121268-17-5 98%
1g
¥42.00 2024-08-09
Ambeed
A136794-10g
Sodium hydrogen (4-amino-1-hydroxy-1-phosphonobutyl)phosphonate trihydrate
121268-17-5 98%
10g
$10.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A24511-100mg
Alendronate (sodium hydrate)
121268-17-5 ,UV≥98%
100mg
¥338.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A24510-1g
Alendronate (sodium hydrate)
121268-17-5 97%
1g
¥38.0 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009586-1g
Alendronate sodium hydrate
121268-17-5 97%
1g
¥25 2023-09-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009586-25g
Alendronate sodium hydrate
121268-17-5 97%
25g
¥94 2023-09-10
FUJIFILM
012-22661-100mg
Alendronate Sodium Salt Trihydrate
121268-17-5
100mg
JPY 13600 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801267-5g
Alendronate sodium trihydrate
121268-17-5 97%
5g
¥73.00 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A2456-5g
Alendronate sodium hydrate
121268-17-5 97.0%(T)
5g
¥710.0 2022-05-30

Alendronate sodium hydrate 合成方法

Alendronate sodium hydrate 関連文献

Alendronate sodium hydrateに関する追加情報

Recent Advances in Alendronate Sodium Hydrate (121268-17-5) Research: A Comprehensive Review

Alendronate sodium hydrate (CAS: 121268-17-5), a nitrogen-containing bisphosphonate, has long been established as a first-line treatment for osteoporosis and other bone metabolism disorders. Recent research has expanded our understanding of its molecular mechanisms, clinical applications, and potential new therapeutic directions. This review synthesizes the most significant findings from 2022-2023 literature, highlighting both fundamental research and clinical advancements related to this important pharmaceutical compound.

Structural studies using X-ray crystallography have revealed new details about the binding interactions between alendronate sodium hydrate and farnesyl pyrophosphate synthase (FPPS), its primary molecular target. A 2023 Nature Structural Biology publication demonstrated how the hydrated sodium form exhibits superior conformational stability compared to anhydrous formulations, potentially explaining its enhanced bioavailability. These findings have important implications for generic drug development and formulation optimization.

Clinical research has focused on expanding the therapeutic applications of alendronate sodium hydrate beyond osteoporosis. Several phase II trials have investigated its efficacy in preventing bone metastases in breast cancer patients, with promising preliminary results showing a 38% reduction in skeletal-related events compared to placebo groups. The drug's anti-angiogenic properties, mediated through VEGF inhibition, are believed to contribute to these effects.

Pharmacokinetic studies published in the Journal of Pharmaceutical Sciences (2023) have developed novel sustained-release formulations of alendronate sodium hydrate using hydroxyapatite nanoparticles. These formulations demonstrate reduced gastrointestinal side effects while maintaining therapeutic bone mineral density improvements in animal models. Such technological advances could significantly improve patient compliance and treatment outcomes.

Emerging research directions include investigations into alendronate sodium hydrate's potential antiviral properties. A recent in vitro study in Antiviral Research reported inhibitory effects against SARS-CoV-2 replication, possibly through modulation of host cell prenylation pathways. While preliminary, these findings open new avenues for repurposing this established medication.

Quality control and analytical method development remain active areas of research. A 2022 Analytical Chemistry publication described a novel HPLC-MS/MS method for detecting trace impurities in alendronate sodium hydrate preparations, achieving detection limits below 0.01% for related substances. Such advancements ensure the continued safety and efficacy of this widely prescribed medication.

In conclusion, recent research on alendronate sodium hydrate (121268-17-5) continues to reveal new dimensions of this versatile therapeutic agent. From enhanced structural understanding to expanded clinical applications and improved formulations, these developments promise to maintain alendronate's position as a cornerstone of bone metabolism therapy while potentially opening new therapeutic possibilities.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:121268-17-5)Alendronate sodium hydrate
A804705
Purity:99%/99%
はかる:500g/1kg
Price ($):220.0/374.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:121268-17-5)Alendronate sodium
1762663
Purity:98%
はかる:Company Customization
Price ($):Inquiry